(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0359516 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.
Vorbereitungsmethoden
The synthesis of VU0359516 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of VU0359516 is synthesized through a series of reactions involving the formation of a tricyclic ring system.
Functional Group Introduction: Functional groups such as the hydroxyimino and pyridinyl groups are introduced through specific reactions, including nucleophilic substitution and oxidation
custom synthesis services are available for large-scale production .
Analyse Chemischer Reaktionen
VU0359516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups on the core structure
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
VU0359516 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the modulation of mGluR4 and its potential therapeutic effects in neurological disorders such as Parkinson’s disease and anxiety
Pharmacology: Researchers use VU0359516 to investigate the pharmacological properties of mGluR4 modulators and their potential as drug candidates
Medicinal Chemistry: The compound is employed in the development of new therapeutic agents targeting mGluR4
Wirkmechanismus
VU0359516 exerts its effects by binding to an allosteric site on the mGluR4 receptor, which is distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
VU0359516 is unique among mGluR4 modulators due to its specific binding affinity and positive allosteric modulation properties. Similar compounds include:
PHCCC: Another positive allosteric modulator of mGluR4, but with different binding properties and efficacy.
ADX88178: A selective mGluR4 modulator with distinct pharmacokinetic properties.
1,2,4-Oxadiazole Derivatives: These compounds also modulate mGluR4 but have different chemical structures and pharmacological profiles.
VU0359516 stands out due to its unique chemical structure and specific modulation of mGluR4, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C16H13N3O3 |
---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14+ |
InChI-Schlüssel |
NAPZSTOOVHXHKA-XMHGGMMESA-N |
Isomerische SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=N4 |
Kanonische SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.